![molecular formula C17H17FN4O B12242662 6-Fluoro-3-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]-1,2-benzoxazole](/img/structure/B12242662.png)

6-Fluoro-3-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]-1,2-benzoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

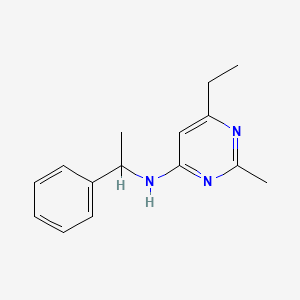

6-Fluoro-3-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]-1,2-benzoxazole is a fluorinated heterocyclic compound. It contains a benzisoxazole ring, a piperidine ring, and a fluorine substituent. This compound is primarily involved in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone, which are used for the treatment of schizophrenia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]-1,2-benzoxazole involves several steps. One common method starts with piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The target products are obtained with yields ranging from 55% to 92% in relatively short reaction times . The structure of the synthesized compounds is confirmed by NMR and mass spectra .

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using similar methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]-1,2-benzoxazole undergoes various chemical reactions, including:

Acylation and Sulfonylation: Reacts with acyl chloride or sulfonyl chloride to form acylated or sulfonylated products.

N-Alkylation: Reacts with alkyl chloride or bromide to form N-alkylated products.

Common Reagents and Conditions

Acylation/Sulfonylation: Acyl chloride or sulfonyl chloride in the presence of a base.

N-Alkylation: Alkyl chloride or bromide in the presence of a base.

Major Products

The major products formed from these reactions include acylated, sulfonylated, and N-alkylated derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

6-Fluoro-3-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]-1,2-benzoxazole has several scientific research applications:

Pharmaceuticals: Used as an intermediate in the synthesis of antipsychotic drugs such as risperidone, paliperidone, and iloperidone.

Antimicrobials: Exploited as a molecular scaffold for developing antimicrobial agents.

Anticancer: Used in the synthesis of compounds with potential anticancer activity.

Antidepressants: Utilized in the development of antidepressant drugs.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]-1,2-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, in the case of antipsychotic drugs, it acts as a selective inhibitor of the enzyme acetylcholinesterase (AChE), which is used for the treatment of Alzheimer’s disease . Additionally, it may inhibit tubulin polymerization, contributing to its antiproliferative activity .

Comparison with Similar Compounds

Similar Compounds

Risperidone: An antipsychotic used for treating schizophrenia and bipolar disorder.

Paliperidone: The primary active metabolite of risperidone, used for similar indications.

Iloperidone: Another antipsychotic used for treating schizophrenia.

Uniqueness

6-Fluoro-3-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]-1,2-benzoxazole is unique due to its specific fluorinated benzisoxazole structure, which imparts distinct pharmacological properties. Its ability to serve as a versatile intermediate in the synthesis of various bioactive compounds highlights its significance in medicinal chemistry .

Properties

Molecular Formula |

C17H17FN4O |

|---|---|

Molecular Weight |

312.34 g/mol |

IUPAC Name |

6-fluoro-3-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]-1,2-benzoxazole |

InChI |

InChI=1S/C17H17FN4O/c1-11-19-7-4-16(20-11)22-8-5-12(6-9-22)17-14-3-2-13(18)10-15(14)23-21-17/h2-4,7,10,12H,5-6,8-9H2,1H3 |

InChI Key |

BKGQNIFIZIQWFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=N1)N2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-methyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)pyrimidin-2-amine](/img/structure/B12242586.png)

![N-methyl-N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B12242593.png)

![2-[5-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine](/img/structure/B12242594.png)

![3-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B12242601.png)

![4-({4-[2-(Methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B12242604.png)

![2-Methyl-3-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12242611.png)

![3-cyclopropyl-6-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B12242619.png)

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B12242624.png)

![1-methyl-2-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-1H-1,3-benzodiazole](/img/structure/B12242627.png)

![1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine](/img/structure/B12242639.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B12242645.png)

![3-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12242648.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12242656.png)